Bond Dissociation Energy Difference Enables More Facile Grignard Formation vs. Chloride and Bromide Precursors
The formation of phenylmagnesium iodide from iodobenzene benefits from the intrinsically weaker C–I bond relative to C–Br and C–Cl. This translates to lower activation energy and more facile initiation of the reaction with magnesium metal, a practical advantage in both laboratory-scale preparation and industrial scale-up where initiation can be a bottleneck [1]. The bond dissociation energy values are established physical constants.
| Evidence Dimension | Carbon–Halogen Bond Dissociation Energy in Halobenzene Precursors |
|---|---|
| Target Compound Data | C–I bond: ~222 kJ/mol |
| Comparator Or Baseline | Phenylmagnesium bromide (C–Br: ~281 kJ/mol); Phenylmagnesium chloride (C–Cl: ~397 kJ/mol) |
| Quantified Difference | C–I bond is ~59 kJ/mol weaker than C–Br and ~175 kJ/mol weaker than C–Cl |
| Conditions | Standard bond dissociation energy values for Ph–X bonds |
Why This Matters
Easier initiation reduces reliance on activating agents (e.g., I2, 1,2-dibromoethane) and lowers the risk of induction period variability in production environments.
- [1] Wikipedia. Iodobenzene - Physical and Chemical Properties. Bond dissociation energy of C-I, C-Br, C-Cl. View Source
